F 2875

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La tolmétine, sel de sodium dihydraté, est synthétisée par un processus en plusieurs étapes. La synthèse commence par la réaction du chlorure de p-toluoyle avec l'acétonitrile de 1-méthylpyrrole-2 en présence d'une base telle que l'hydroxyde de sodium. Cette réaction forme l'intermédiaire acide 1-méthyl-5-(p-toluoyl)pyrrole-2-acétique, qui est ensuite converti en sa forme sel de sodium en réagissant avec l'hydroxyde de sodium. La dernière étape consiste en la cristallisation du sel de sodium en présence d'eau pour obtenir la forme dihydratée .

Méthodes de production industrielle : La production industrielle de la tolmétine, sel de sodium dihydraté, suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction, notamment la température, le pH et la composition du solvant, afin de garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La tolmétine, sel de sodium dihydraté, subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la tolmétine, sel de sodium dihydraté, en ses dérivés alcooliques correspondants.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle pyrrole.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Principaux produits :

Oxydation : Les produits d'oxydation comprennent les acides carboxyliques et les cétones.

Réduction : Les produits de réduction sont principalement des dérivés d'alcools.

Substitution : Les réactions de substitution donnent divers dérivés de pyrrole substitués.

Applications De Recherche Scientifique

La tolmétine, sel de sodium dihydraté, a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans l'étude des AINS et de leurs interactions avec les systèmes biologiques.

Biologie : Le composé est utilisé pour étudier les voies biochimiques impliquées dans l'inflammation et la douleur.

Médecine : La tolmétine, sel de sodium dihydraté, est utilisée dans la recherche clinique pour développer de nouveaux médicaments anti-inflammatoires et analgésiques.

5. Mécanisme d'action

Le mécanisme d'action de la tolmétine, sel de sodium dihydraté, implique l'inhibition de la synthétase des prostaglandines, une enzyme responsable de la synthèse des prostaglandines. Les prostaglandines sont des composés lipidiques qui jouent un rôle clé dans l'inflammation, la douleur et la fièvre. En inhibant cette enzyme, la tolmétine, sel de sodium dihydraté, réduit la production de prostaglandines, exerçant ainsi ses effets anti-inflammatoires, analgésiques et antipyrétiques .

Composés similaires :

Indométacine : Un autre AINS présentant des propriétés anti-inflammatoires similaires.

Ibuprofène : Un AINS largement utilisé pour la douleur et l'inflammation.

Naproxène : Un AINS couramment utilisé pour l'arthrite et d'autres affections inflammatoires.

Comparaison : La tolmétine, sel de sodium dihydraté, est unique en son inhibition spécifique de la synthétase des prostaglandines et en son efficacité dans le traitement de l'arthrite rhumatoïde juvénile. Comparée à l'indométacine, la tolmétine, sel de sodium dihydraté, présente une incidence plus faible d'effets secondaires gastro-intestinaux. Comparée à l'ibuprofène et au naproxène, elle est particulièrement efficace pour réduire l'inflammation dans les conditions arthritiques .

Mécanisme D'action

The mechanism of action of tolmetin sodium salt dihydrate involves the inhibition of prostaglandin synthetase, an enzyme responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting this enzyme, tolmetin sodium salt dihydrate reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Comparaison Avec Des Composés Similaires

Indomethacin: Another NSAID with similar anti-inflammatory properties.

Ibuprofen: A widely used NSAID for pain and inflammation.

Naproxen: An NSAID commonly used for arthritis and other inflammatory conditions.

Comparison: Tolmetin sodium salt dihydrate is unique in its specific inhibition of prostaglandin synthetase and its effectiveness in treating juvenile rheumatoid arthritis. Compared to indomethacin, tolmetin sodium salt dihydrate has a lower incidence of gastrointestinal side effects. Compared to ibuprofen and naproxen, it is particularly effective in reducing inflammation in arthritic conditions .

Propriétés

Numéro CAS |

109523-92-4 |

|---|---|

Formule moléculaire |

C22H19ClN2O6 |

Poids moléculaire |

442.8 g/mol |

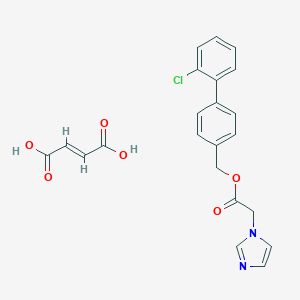

Nom IUPAC |

(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-imidazol-1-ylacetate |

InChI |

InChI=1S/C18H15ClN2O2.C4H4O4/c19-17-4-2-1-3-16(17)15-7-5-14(6-8-15)12-23-18(22)11-21-10-9-20-13-21;5-3(6)1-2-4(7)8/h1-10,13H,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clé InChI |

NBZCUVOXUQYPKO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O |

Synonymes |

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.